molecular formula C34H54O8 B1670254 Deoxyfusapyrone CAS No. 156856-32-5

Deoxyfusapyrone

Cat. No. B1670254
M. Wt: 590.8 g/mol
InChI Key: WWYZFKLSUWWIEN-PWVYRXAXSA-N
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Description

Deoxyfusapyrone is a bioactive secondary metabolite isolated from Fusarium semitectum . It is an antifungal alpha-pyrone and shows strong antibiotic activity towards Geotrichum candidum .


Synthesis Analysis

A convergent and modular synthesis has been devised to construct the eight diastereoisomers of deoxyfusapyrone . The synthesis of the complex polyene chain is reported as is its connection to the pyrone moiety that is in the middle of the structure of the final target molecule . The structures of the new compounds were elucidated by a combination of spectroscopic methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), along with chemical reactions and calculations of NMR and ECD spectra .


Chemical Reactions Analysis

The structures of the new compounds were elucidated by a combination of spectroscopic methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), along with chemical reactions and calculations of NMR and ECD spectra .


Physical And Chemical Properties Analysis

The molecular weight of Deoxyfusapyrone is 590.8 g/mol . The IUPAC name is 3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one .

Scientific Research Applications

Synthesis and Structure

Deoxyfusapyrone, a complex polyene chain molecule, has been a subject of interest in synthetic organic chemistry. Organ and Wang (2003) developed a convergent and modular synthesis to construct the diastereoisomers of deoxyfusapyrone, focusing on the synthesis of its complex polyene chain and its connection to the pyrone moiety (Organ & Wang, 2003). This work highlights the chemical challenges and innovations in synthesizing such a structurally complex molecule.

Antifungal and Biological Properties

Deoxyfusapyrone has demonstrated significant antifungal activity. Altomare et al. (2000) explored its biological characterization, finding that it exhibits considerable antifungal activity against several plant pathogenic and/or mycotoxigenic filamentous fungi (Altomare et al., 2000). Their research suggests the potential of deoxyfusapyrone in biotechnological applications, specifically in agriculture for controlling fungal diseases.

Potential in Biotechnology

The study by Hiramatsu et al. (2006) isolated deoxyfusapyrone from a marine-derived fungus, confirming its antimicrobial activities. This discovery points towards its potential use in developing new antimicrobial agents, especially for marine-related applications (Hiramatsu et al., 2006).

Structure-Activity Relationships

Understanding the structure-activity relationships of deoxyfusapyrone is crucial for its potential applications. Altomare et al. (2004) conducted studies on derivatives of deoxyfusapyrone, assessing their zootoxicity and antifungal activity. This research provides insights into how structural modifications can influence its biological properties and potential applications (Altomare et al., 2004).

properties

IUPAC Name

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O8/c1-8-9-10-11-12-21(2)15-23(4)17-24(5)16-22(3)13-14-28(38)34(6,7)29-19-26(36)30(33(40)42-29)32-31(39)27(37)18-25(20-35)41-32/h13-14,16-17,19,21,24-25,27-28,31-32,35-39H,8-12,15,18,20H2,1-7H3/b14-13+,22-16+,23-17-/t21?,24?,25-,27-,28?,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMMGDLQIQYRDA-PWVYRXAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CC(=CC(C)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)C/C(=C\C(C)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxyfusapyrone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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